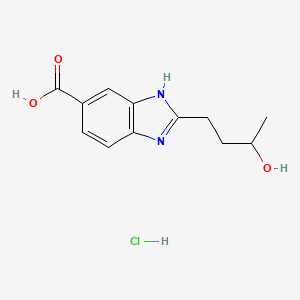

Methyl 4-methylpyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

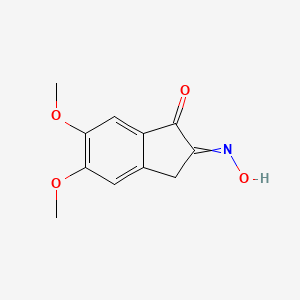

Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered lactam rings with nitrogen as one of the atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to methyl 4-methylpyrrolidine-3-carboxylate, has been explored in several studies. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding significant enantiomeric excess and demonstrating the potential for creating similar compounds with high stereochemical control . Additionally, a large-scale preparation of

Aplicaciones Científicas De Investigación

Summary of Application

Methyl 4-methylpyrrolidine-3-carboxylate is used as a building block in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs due to its favorable impact on pharmacokinetics and pharmacodynamics .

Methods of Application

The compound is often used in ring construction strategies or functionalization of preformed pyrrolidine rings. It can undergo various chemical reactions to introduce different substituents, which affect the molecule’s biological activity .

Results: The introduction of the methyl group at C-3 of the pyrrolidine ring has been shown to confer better pharmacokinetic profiles than the parent 3-hydroxy compounds due to reduced metabolic instability .

Application in Organic Synthesis

Summary of Application

Methods of Application: It can be used in nucleophilic substitution reactions, where it acts as a precursor for the introduction of fluorine atoms into aromatic rings .

Results

Application in Stereochemistry

Summary of Application

Methods of Application: Researchers use this compound to synthesize enantiomerically pure substances, studying the influence of each stereoisomer on biological systems .

Results: Different stereoisomers have been found to bind differently to enantioselective proteins, leading to varied biological profiles for drug candidates .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYSKSUNLWRSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408136 |

Source

|

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpyrrolidine-3-carboxylate | |

CAS RN |

885952-88-5 |

Source

|

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)